molecular formula C19H18N2O5 B2974716 5-Propoxy-1H-pyrazol-3-amine CAS No. 1043436-01-6

5-Propoxy-1H-pyrazol-3-amine

Cat. No.: B2974716
CAS No.: 1043436-01-6
M. Wt: 354.362
InChI Key: TWSVURCWPHWPRC-UHFFFAOYSA-N
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Description

5-Propoxy-1H-pyrazol-3-amine: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of this compound consists of a pyrazole ring substituted with a propoxy group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propoxy-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1H-pyrazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Propoxy-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Propoxy-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have applications in medicinal chemistry .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Pyrazole derivatives, including this compound, have shown activity against various enzymes, making them candidates for drug development .

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory and anticancer agent. Studies have shown that pyrazole derivatives can inhibit specific molecular targets involved in inflammation and cancer progression .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity and stability make it a valuable intermediate in the production of various industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Propoxy-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific pyrazole derivative .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propoxy group enhances its hydrophobicity and may influence its binding affinity to molecular targets compared to other similar compounds .

Properties

IUPAC Name

3-propoxy-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-2-3-10-6-4-5(7)8-9-6/h4H,2-3H2,1H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTHEZOWTPHGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NNC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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